molecular formula C7H4BF5O2 B2803560 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2096332-61-3

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Cat. No.: B2803560
CAS No.: 2096332-61-3
M. Wt: 225.91
InChI Key: KFZQEXGUUYWITP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid is a chemical compound with the molecular formula C7H4BF5O2. It is a boronic acid derivative that features both difluoro and trifluoromethyl substituents on a benzene ring. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid involves its interaction with a palladium catalyst and an organic halide . The boronic acid undergoes transmetalation, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds, thus potentially affecting the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa, solubility, and stability .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoro-4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid is unique due to the presence of both difluoro and trifluoromethyl groups, which enhance its reactivity and stability. These substituents make it particularly valuable in cross-coupling reactions and other chemical transformations, providing distinct advantages over similar compounds.

Properties

IUPAC Name

[2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZQEXGUUYWITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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